molecular formula C15H14F3NO B7975786 (6-Methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

(6-Methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B7975786
M. Wt: 281.27 g/mol
InChI Key: FVLRONVZBJAZEQ-UHFFFAOYSA-N
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Description

(6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which is further substituted with a methyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Methylation and Amination:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine): This compound is structurally similar but lacks the methanamine group.

    (6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol: This compound has a methanol group instead of a methanamine group.

Uniqueness

(6-Methyl-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is unique due to the presence of both the trifluoromethoxy group and the methanamine group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-methyl-3-[3-(trifluoromethoxy)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-10-5-6-11(9-19)7-14(10)12-3-2-4-13(8-12)20-15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLRONVZBJAZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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